N-Butyl-N-chloroformamide

Carbamoyl Chloride Organic Synthesis Solubility

N-Butyl-N-chloroformamide (CAS 5014-50-6) is a member of the carbamoyl chloride family, characterized by the formula R₂NC(O)Cl. It is a reactive electrophilic reagent used in organic synthesis for introducing a butylcarbamoyl moiety to nucleophilic substrates.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 5014-50-6
Cat. No. B15492545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-chloroformamide
CAS5014-50-6
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCCCCN(C=O)Cl
InChIInChI=1S/C5H10ClNO/c1-2-3-4-7(6)5-8/h5H,2-4H2,1H3
InChIKeyBPGWRCGIVCJEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-chloroformamide (CAS 5014-50-6): A Reactive Carbamoyl Chloride for Nucleophilic Substitution


N-Butyl-N-chloroformamide (CAS 5014-50-6) is a member of the carbamoyl chloride family, characterized by the formula R₂NC(O)Cl [1]. It is a reactive electrophilic reagent used in organic synthesis for introducing a butylcarbamoyl moiety to nucleophilic substrates. The compound is a colorless to pale yellow liquid [2] with a molecular formula of C₅H₁₀ClNO, a molecular weight of 135.592 g/mol [3], and is typically handled under inert atmosphere due to its moisture sensitivity . Its primary utility lies in nucleophilic substitution reactions and as a halogenation accelerator [4].

Why N-Butyl-N-chloroformamide (CAS 5014-50-6) Cannot Be Substituted by Common Chlorinating Reagents


While structurally related to other chloroformamides and carbamoyl chlorides, N-Butyl-N-chloroformamide's specific N-butyl substitution imparts distinct physical and reactivity profiles that preclude simple interchange. Unlike unsubstituted N-chloroformamide (H₂NCOCl), which is unstable [1], the N-butyl group confers enhanced stability and solubility in organic solvents . Compared to N-chlorosuccinimide (NCS), a widely used chlorinating agent, N-Butyl-N-chloroformamide acts as a directed electrophile that transfers a butylcarbamoyl group rather than a chlorine atom . This difference in reaction outcome and selectivity demands rigorous evaluation based on specific synthetic objectives [2].

Quantitative Differentiation Evidence for N-Butyl-N-chloroformamide (CAS 5014-50-6)


N-Butyl Substitution Enhances Solubility in Organic Media Relative to Unsubstituted Analogues

N-Butyl-N-chloroformamide demonstrates significantly improved solubility in common organic solvents compared to the parent unsubstituted N-chloroformamide (H₂NCOCl), which is inherently unstable [1]. The compound is described as 'soluble in alcohol, ether & benzene' , enabling broader reaction compatibility. This solubility profile is a direct consequence of the hydrophobic butyl chain, which is absent in smaller N-alkyl carbamoyl chlorides such as N-methyl-N-chloroformamide .

Carbamoyl Chloride Organic Synthesis Solubility

N-Butyl Group Reduces Volatility and Increases LogP Relative to N-Methyl Analogues

The N-butyl substituent on N-Butyl-N-chloroformamide significantly alters its physical properties compared to shorter N-alkyl chain carbamoyl chlorides. For instance, N-methyl-N-chloroformamide (C₂H₄ClNO, MW 93.5) exhibits a lower logP (estimated ~0.5) and higher volatility [1]. In contrast, N-Butyl-N-chloroformamide (C₅H₁₀ClNO, MW 135.6) has a calculated LogP of 2.0346 [2] and a lower vapor pressure. While direct vapor pressure data for the target compound is limited, the trend is well-established: increasing N-alkyl chain length in formamides correlates with decreased volatility and increased lipophilicity [3].

Physical Properties Partition Coefficient Volatility

Selective Chloroformamide Reactivity in Palladium-Catalyzed Amidations Versus Alternative Chlorinating Agents

Chloroformamides, including N-butyl substituted derivatives, serve as specific substrates in palladium-catalyzed amidation reactions, producing α-vinyl-lactams when reacted with 1,1,2-trisubstituted alkenyl groups [1]. This reactivity is distinct from that of common chlorinating agents like N-chlorosuccinimide (NCS). While NCS is a potent electrophilic chlorinating agent, it does not participate in the same palladium-catalyzed coupling cycles to form amide bonds. The use of chloroformamides in this context enables the direct synthesis of functionalized lactams, a class of compounds with significant pharmaceutical relevance .

Palladium Catalysis Amidation C-C Bond Formation

Potential as a Halogenation Accelerator in Carboxylic Acid Chloride Synthesis

N-alkylated formamides, including N-Butyl-N-chloroformamide, are disclosed as accelerators in the replacement of hydroxyl groups by chlorine or bromine [1]. The patent literature specifically highlights that N,N-disubstituted formamides, such as the target compound, can be used to catalyze the conversion of carboxylic acids to acid chlorides [2]. While quantitative kinetic data comparing the N-butyl derivative to other N-alkylated formamides (e.g., N-methyl) is not provided in the cited patents, the class-level inference is that the specific substitution pattern influences catalyst performance, likely through solubility and steric effects. This application differentiates it from simple chlorinating agents that act stoichiometrically.

Halogenation Catalyst Acid Chloride Synthesis Process Chemistry

Mass Spectrometric Differentiation: N-Butyl Group Provides Diagnostic Fragmentation Patterns

In low-energy electron impact mass spectrometry, N-butylformamides exhibit distinctive fragmentation patterns compared to other N-alkylformamide isomers. Specifically, the n-butyl group promotes alkene elimination and alkyl radical loss via pathways that differ from isobutyl or t-butyl analogues [1]. This results in pronounced spectral differences that enhance analytical identification. For N-butyl-N-chloroformamide, the presence of the chlorine atom further contributes to characteristic isotopic patterns in the molecular ion cluster (³⁵Cl/³⁷Cl) [2], providing additional confirmatory evidence.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Liquid Physical State at Room Temperature Versus Solid N-Chlorosuccinimide

N-Butyl-N-chloroformamide is a colorless to pale yellow liquid at room temperature [1], whereas N-chlorosuccinimide (NCS) is a white crystalline solid [2]. This difference in physical state can impact handling, dosing accuracy, and reaction setup. Liquid reagents are generally easier to dispense by volume, may dissolve more rapidly, and can be more amenable to continuous flow processes . Conversely, solid reagents may require weighing and can pose dust hazards. The choice between a liquid carbamoyl chloride and a solid N-chloroamide may be driven by process engineering considerations.

Physical Properties Handling Reagent Selection

Strategic Application Scenarios for N-Butyl-N-chloroformamide (CAS 5014-50-6) Based on Differential Evidence


Palladium-Catalyzed Synthesis of α-Vinyl-Lactams for Medicinal Chemistry

Utilize N-Butyl-N-chloroformamide in palladium-catalyzed amidation reactions to construct α-vinyl-lactam scaffolds [1]. This application leverages the compound's specific reactivity as a chloroformamide electrophile, distinct from common chlorinating agents like NCS. The resulting lactams are key intermediates in the synthesis of bioactive molecules [2].

Catalytic Halogenation Processes in Fine Chemical Manufacturing

Employ N-Butyl-N-chloroformamide as a halogenation accelerator in the conversion of carboxylic acids to acid chlorides [1]. Its role as a catalyst, rather than a stoichiometric reagent, can improve process efficiency and reduce waste. The N-butyl group enhances solubility in organic reaction media, facilitating homogeneous catalysis [2].

Analytical Method Development and Quality Control

Leverage the distinct mass spectral fragmentation pattern of the N-butyl group [1] and the characteristic ³⁵Cl/³⁷Cl isotopic cluster [2] to develop robust LC-MS or GC-MS methods for identifying and quantifying N-Butyl-N-chloroformamide in complex mixtures, ensuring purity and tracking reaction progress.

Organic Synthesis Requiring a Liquid, Soluble Carbamoyl Chloride Electrophile

Select N-Butyl-N-chloroformamide when a liquid carbamoyl chloride is preferred for ease of handling, automated dispensing, or continuous flow chemistry [1]. Its solubility in alcohols, ethers, and benzene [2] makes it suitable for a wide range of nucleophilic substitution reactions to introduce butylcarbamoyl protecting groups or synthetic handles.

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